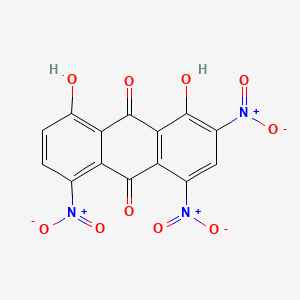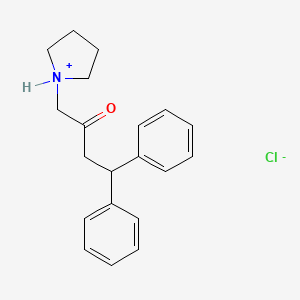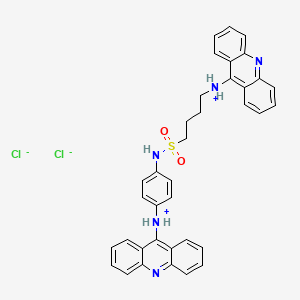
2,7-Bis(N-phenyl-N-(4'-N,N-diphenylamino-biphenyl-4-yl)-9,9-dimethyl-fluorene (SUBLIMED)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Bis(N-phenyl-N-(4’-N,N-diphenylamino-biphenyl-4-yl)-9,9-dimethyl-fluorene (SUBLIMED) is a complex organic compound known for its unique structural properties. It is often used in advanced materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. The compound’s structure includes multiple aromatic rings and functional groups, which contribute to its stability and electronic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis(N-phenyl-N-(4’-N,N-diphenylamino-biphenyl-4-yl)-9,9-dimethyl-fluorene typically involves multi-step organic reactions. Common synthetic routes may include:
Suzuki Coupling: This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst.
Buchwald-Hartwig Amination: This method is used to form carbon-nitrogen bonds by coupling aryl halides with amines.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high purity and yield. The use of automated reactors and continuous flow chemistry can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions may convert the compound into its corresponding amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings, introducing various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Catalysts: Palladium (Pd), copper (Cu)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
Applications De Recherche Scientifique
2,7-Bis(N-phenyl-N-(4’-N,N-diphenylamino-biphenyl-4-yl)-9,9-dimethyl-fluorene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for use in drug delivery systems and therapeutic agents.
Industry: Key component in the development of OLEDs, photovoltaic cells, and other optoelectronic devices.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. In optoelectronic applications, it functions by facilitating the transfer of electrons and holes, leading to light emission. The compound’s unique structure allows for efficient charge transport and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,7-Dibromo-9,9-dimethylfluorene
- N-Phenyl-4-(N,N-diphenylamino)benzeneamine
- 9,9-Dimethyl-2,7-diphenylfluorene
Uniqueness
Compared to similar compounds, 2,7-Bis(N-phenyl-N-(4’-N,N-diphenylamino-biphenyl-4-yl)-9,9-dimethyl-fluorene stands out due to its enhanced electronic properties and stability. Its complex structure allows for versatile applications in advanced materials science.
Propriétés
Formule moléculaire |
C75H58N4 |
|---|---|
Poids moléculaire |
1015.3 g/mol |
Nom IUPAC |
9,9-dimethyl-2-N,7-N-diphenyl-2-N,7-N-bis[4-[4-(N-phenylanilino)phenyl]phenyl]fluorene-2,7-diamine |
InChI |
InChI=1S/C75H58N4/c1-75(2)73-53-69(78(63-29-17-7-18-30-63)67-45-37-57(38-46-67)55-33-41-65(42-34-55)76(59-21-9-3-10-22-59)60-23-11-4-12-24-60)49-51-71(73)72-52-50-70(54-74(72)75)79(64-31-19-8-20-32-64)68-47-39-58(40-48-68)56-35-43-66(44-36-56)77(61-25-13-5-14-26-61)62-27-15-6-16-28-62/h3-54H,1-2H3 |
Clé InChI |
WNCASYCJVFKXMP-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=C(C=CC(=C2)N(C3=CC=CC=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC=C7)C8=C1C=C(C=C8)N(C9=CC=CC=C9)C1=CC=C(C=C1)C1=CC=C(C=C1)N(C1=CC=CC=C1)C1=CC=CC=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![N-[3-[(2,3-Dihydroxypropyl)amino]-2-methoxy-6-[(5-nitrothiazol-2-YL)azo]phenyl]acetamide](/img/structure/B13774946.png)
![magnesium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-4-chloro-5-methylbenzenesulfonate](/img/structure/B13774955.png)
